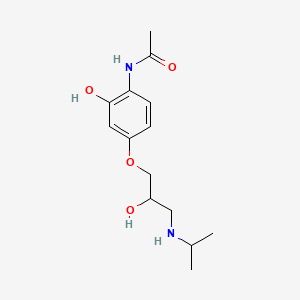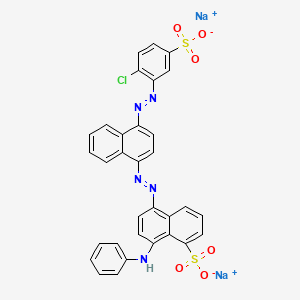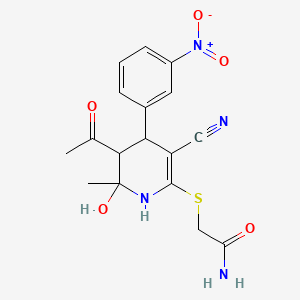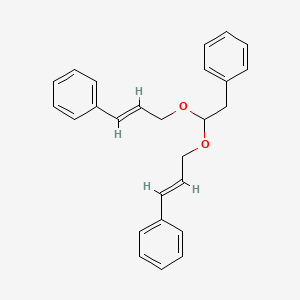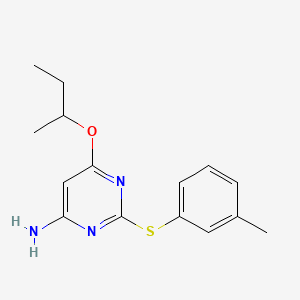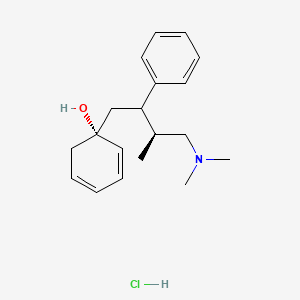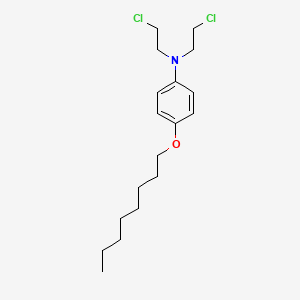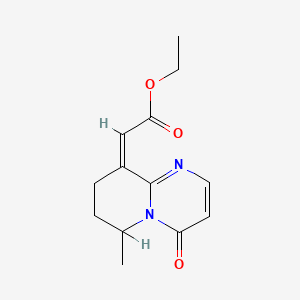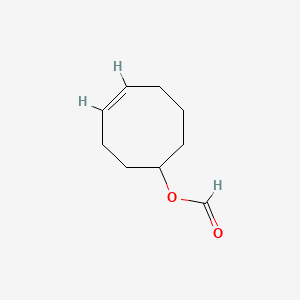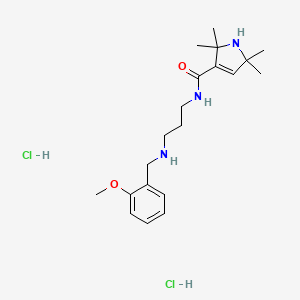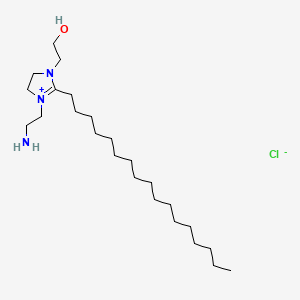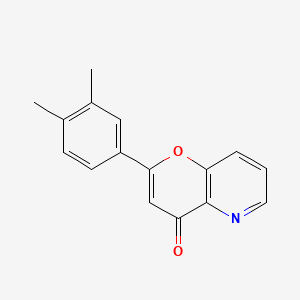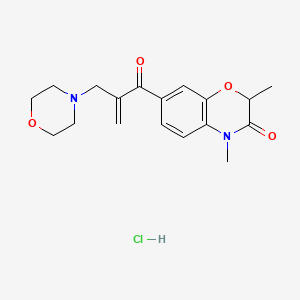
2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazinone core, dimethyl groups, a morpholinylmethyl substituent, and a propenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Morpholinylmethyl Group: This step may involve nucleophilic substitution reactions.
Addition of the Propenyl Group: This can be done through reactions such as Wittig or Heck coupling.
Formation of the Monohydrochloride Salt: This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenyl group.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its structural features suggest it could interact with various biological targets.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound, lacking the additional substituents.
Morpholinylmethyl Derivatives: Compounds with similar morpholinylmethyl groups.
Propenyl Substituted Benzoxazinones: Compounds with similar propenyl groups.
Uniqueness
The uniqueness of 2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds.
Properties
CAS No. |
136629-00-0 |
|---|---|
Molecular Formula |
C18H23ClN2O4 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2,4-dimethyl-7-[2-(morpholin-4-ylmethyl)prop-2-enoyl]-1,4-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H22N2O4.ClH/c1-12(11-20-6-8-23-9-7-20)17(21)14-4-5-15-16(10-14)24-13(2)18(22)19(15)3;/h4-5,10,13H,1,6-9,11H2,2-3H3;1H |
InChI Key |
SAOWWKVBFPDYRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C(=C)CN3CCOCC3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


